17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate: is a synthetic steroidal compound with a complex molecular structure It is characterized by the presence of a pyran ring fused to an androstane skeleton, which is further modified by an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations to introduce the pyran ring and the acetate group. Common synthetic routes include:
Oxidation: of the steroidal precursor to introduce the keto group.
Cyclization: to form the pyran ring.
Acetylation: to introduce the acetate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is used as a building block for the synthesis of more complex steroidal compounds. It serves as a precursor for the development of novel pharmaceuticals and bioactive molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It is used in studies related to hormone regulation and metabolic pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in hormone replacement therapies.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in metabolic pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 14-Hydroxy-17-(2-oxo-2H-pyran-4-yl)androst-4-en-3-yl 6-deoxy-4-O-hexopyranosylhexopyranoside
- 3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol
Comparison: Compared to similar compounds, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is unique due to the specific positioning of the pyran ring and the acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
15019-25-7 |
---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-7,18-22H,8-15H2,1-3H3 |
InChI Key |
WWKWBPKFSWOFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C5=CC=CC(=O)O5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.